Methyl 3-(2,2-difluoroethoxy)-4-iodobenzoate
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Overview
Description
Methyl 3-(2,2-difluoroethoxy)-4-iodobenzoate is an organic compound that features a benzoate ester functional group, an iodine atom, and a difluoroethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,2-difluoroethoxy)-4-iodobenzoate typically involves the esterification of 3-(2,2-difluoroethoxy)-4-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,2-difluoroethoxy)-4-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid, and further oxidation can yield other derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted benzoates can be formed.
Hydrolysis Products: The primary product is 3-(2,2-difluoroethoxy)-4-iodobenzoic acid.
Coupling Products: Biaryl compounds with diverse functional groups can be synthesized.
Scientific Research Applications
Methyl 3-(2,2-difluoroethoxy)-4-iodobenzoate has several applications in scientific research:
Pharmaceuticals: It can be used as an intermediate in the synthesis of bioactive molecules and drug candidates.
Materials Science: The compound’s unique functional groups make it suitable for the development of advanced materials with specific properties.
Chemical Biology: It can serve as a probe or building block in the study of biological systems and molecular interactions.
Mechanism of Action
The mechanism of action of Methyl 3-(2,2-difluoroethoxy)-4-iodobenzoate depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoroethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can facilitate radiolabeling for imaging studies.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2,2,2-trifluoroethoxy)-4-iodobenzoate
- Methyl 3-(2,2-difluoroethoxy)-4-bromobenzoate
- Methyl 3-(2,2-difluoroethoxy)-4-chlorobenzoate
Uniqueness
Methyl 3-(2,2-difluoroethoxy)-4-iodobenzoate is unique due to the presence of both difluoroethoxy and iodine substituents. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
methyl 3-(2,2-difluoroethoxy)-4-iodobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2IO3/c1-15-10(14)6-2-3-7(13)8(4-6)16-5-9(11)12/h2-4,9H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJDLTDLSIIBDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)I)OCC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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